molecular formula C11H13N3O3S B032406 Sulfatroxazole CAS No. 23256-23-7

Sulfatroxazole

Katalognummer B032406
CAS-Nummer: 23256-23-7
Molekulargewicht: 267.31 g/mol
InChI-Schlüssel: DAUFGBIKKGOPJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Sulfatroxazole and related compounds have been synthesized and characterized through various methods, including reactions with silver(I) complexes and Schiff base formations. For instance, Nunes et al. (2015) described the synthesis and spectroscopic characterization of silver(I) complexes with sulfathiazole and sulfamethoxazole, indicating a 1:1 metal/ligand composition and coordination through the nitrogen atom of the sulfonamide group (Nunes et al., 2015). Additionally, Mondal et al. (2015) synthesized new Schiff bases of sulfamethoxazole and sulfathiazole, providing insights into their molecular structure and antibacterial activity (Mondal et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfatroxazole and its derivatives has been elucidated through X-ray powder diffraction, spectroscopic techniques, and computational methods. For example, the crystal structure of sulfathiazole polymorph V was determined from high-resolution synchrotron X-ray powder diffraction data, revealing its monoclinic space group and molecular packing characteristics (Chan et al., 1999).

Chemical Reactions and Properties

The degradation and transformation of sulfatroxazole in environmental settings have been extensively studied, highlighting the importance of understanding its chemical reactivity. Ji et al. (2015) investigated the degradation of sulfamethoxazole (a structurally related compound) by thermo-activated persulfate oxidation, identifying several reaction products and proposing transformation pathways (Ji et al., 2015). Similarly, Yang et al. (2017) studied the degradation of sulfamethoxazole by UV/persulfate processes, offering insights into the oxidation products and the effect of bicarbonate (Yang et al., 2017).

Physical Properties Analysis

Research has also focused on the physical properties of sulfatroxazole, including its solubility, crystalline form, and stability. The structural characterization of sulfathiazole and sulfamethoxazole Schiff bases by Mondal et al. (2015) contributes to understanding the physical properties of these compounds through detailed molecular and crystal structure analysis (Mondal et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfatroxazole, including its reactivity and degradation mechanisms, are critical for assessing its environmental impact. The studies by Ji et al. (2015) and Yang et al. (2017) provide valuable information on the chemical reactions sulfatroxazole undergoes in water treatment processes and natural environments, highlighting the formation of degradation products and the factors influencing these processes (Ji et al., 2015); (Yang et al., 2017).

Wirkmechanismus

Target of Action

Sulfatroxazole, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Sulfatroxazole acts as a competitive inhibitor of dihydropteroate synthetase . It inhibits the bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folic acid, thereby hindering bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by Sulfatroxazole is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, Sulfatroxazole prevents the formation of dihydrofolic acid, a critical precursor in the folic acid synthesis pathway . This disruption affects the downstream production of essential nucleic acids and proteins, thereby inhibiting bacterial growth and division .

Pharmacokinetics

It’s known that the bioavailability of sulfatroxazole can be influenced by factors such as dosage, route of administration, and the patient’s physiological condition .

Result of Action

The primary result of Sulfatroxazole’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial survival, Sulfatroxazole effectively halts the growth and proliferation of susceptible bacteria .

Action Environment

The action, efficacy, and stability of Sulfatroxazole can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of resistant bacterial strains

Eigenschaften

IUPAC Name

4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUFGBIKKGOPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177829
Record name Sulfatroxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfatroxazole

CAS RN

23256-23-7
Record name Sulfatroxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23256-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfatroxazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfatroxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfatroxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFATROXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXC0PT8FFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does sulfatroxazole exert its antimicrobial effect?

A1: Sulfatroxazole, a sulfonamide bacteriostatic antibiotic, acts by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHPS, sulfatroxazole ultimately disrupts bacterial DNA and RNA synthesis, thereby halting bacterial growth.

Q2: What is the metabolic fate of sulfatroxazole in the body?

A: Sulfatroxazole undergoes significant metabolism, primarily via two pathways: hydroxylation and acetylation. Research indicates that hydroxylation is the predominant metabolic pathway in humans, accounting for approximately 70% of the administered dose []. The primary metabolite formed is 5-hydroxysulfatroxazole. Around 15% of the dose undergoes acetylation, forming N4-acetylsulfatroxazole []. The remaining 10% is excreted unchanged in the urine [].

Q3: Are there species-specific differences in sulfatroxazole metabolism?

A: Yes, research comparing sulfatroxazole metabolism in goats and pigs reveals interesting differences. While both species primarily eliminate the drug through urinary excretion, the metabolic profile varies. Goats excrete a significant portion (64%) as unchanged sulfatroxazole, with 5'-OH-STZ (18%) and N4-acetyl-STZ (19%) as the main metabolites []. In contrast, pigs excrete a larger proportion (70%) as N4-acetyl-STZ, with unchanged sulfatroxazole accounting for 30% and only trace amounts of 5'-OH-STZ detected []. These findings highlight the importance of considering species-specific metabolism in veterinary medicine.

Q4: Does urine pH influence sulfatroxazole excretion?

A: Studies in goats have shown that urinary excretion of sulfatroxazole increases with increasing urine pH []. This observation indicates that the renal handling of sulfatroxazole involves passive reabsorption, which is influenced by the drug's ionization state. In more alkaline urine, a greater proportion of sulfatroxazole exists in its ionized form, reducing reabsorption and promoting excretion.

Q5: Does the human kidney contribute to sulfatroxazole metabolism beyond filtration and secretion?

A: While the liver is typically considered the primary site for drug metabolism, the kidneys can also play a role. Research suggests that the human kidney contributes to the metabolic clearance of certain drugs through processes like acyl glucuronidation, N-glucuronidation, and glycination []. Although not explicitly confirmed for sulfatroxazole, it is essential to acknowledge the kidney's potential contribution to the overall metabolic clearance of drugs.

Q6: What is the mechanism behind the observed synergistic effect of sulfatroxazole when combined with trimethoprim?

A: The combination of sulfatroxazole and trimethoprim exhibits synergistic antimicrobial activity due to their sequential inhibition of folate synthesis in bacteria. As discussed earlier, sulfatroxazole targets dihydropteroate synthetase. Trimethoprim, on the other hand, inhibits dihydrofolate reductase, another key enzyme in the bacterial folate pathway. This dual inhibition effectively disrupts THF synthesis, leading to a more potent antimicrobial effect compared to either drug alone. Studies have demonstrated this synergism against various bacterial strains, including Salmonella strains isolated from horses [].

Q7: Are there concerns regarding resistance to sulfatroxazole?

A7: Like many antibiotics, the emergence of resistance to sulfatroxazole poses a significant challenge. Resistance often arises from mutations in the bacterial DHPS enzyme, reducing sulfatroxazole's binding affinity and effectiveness. Additionally, bacteria can acquire resistance genes via horizontal gene transfer. Monitoring resistance patterns and promoting responsible antimicrobial stewardship are crucial to combatting the spread of resistance.

Q8: Are there alternative therapeutic options if sulfatroxazole resistance is encountered?

A8: If sulfatroxazole resistance is suspected or confirmed, alternative antimicrobial agents may be considered. These could include other classes of antibiotics, such as tetracyclines, fluoroquinolones, or potentiated sulfonamides. The choice of alternative therapy depends on various factors, including the bacterial species involved, the site of infection, and the patient's individual characteristics.

Q9: What are the implications of protein binding on sulfatroxazole distribution and activity?

A: Sulfatroxazole exhibits a high degree of protein binding, with approximately 84% bound to plasma proteins at therapeutic concentrations []. Protein binding can significantly influence drug distribution and activity. Only the unbound (free) fraction of sulfatroxazole is pharmacologically active and able to diffuse into tissues and exert its antimicrobial effects. Factors affecting protein binding, such as hypoalbuminemia, can alter the free drug concentration and potentially influence therapeutic outcomes.

Q10: How are monoclonal antibodies being used to detect sulfatroxazole?

A: Researchers have developed monoclonal antibodies against a sulfathiazole derivative, aiming to detect various sulfonamide antibiotics, including sulfatroxazole []. These antibodies are highly specific and can recognize the aromatic amino group common to all sulfonamides. Competitive ELISA protocols utilizing these antibodies show promise as sensitive methods for detecting sulfatroxazole and other sulfonamides in various matrices [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.